1-Chloroisoquinoline-3-carboximidamide hydrochloride

Synthetic chemistry Medicinal chemistry Cross-coupling

1-Chloroisoquinoline-3-carboximidamide hydrochloride (CAS 1179362-39-0) is a synthetic small-molecule heterocycle belonging to the isoquinoline-3-carboximidamide class, supplied as the hydrochloride salt with molecular formula C₁₀H₉Cl₂N₃ and molecular weight 242.10 g/mol. The compound features a chlorine atom at the 1-position of the isoquinoline ring and a carboximidamide (amidine) group at the 3-position, a combination that distinguishes it from the more common 1-unsubstituted isoquinoline-3-carboximidamide hydrochloride (CAS 1179362-42-5) and from isoquinoline-3-carboxamide analogs such as the HIF prolyl-hydroxylase inhibitor FG-2216.

Molecular Formula C10H9Cl2N3
Molecular Weight 242.10 g/mol
CAS No. 1179362-39-0
Cat. No. B11869321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloroisoquinoline-3-carboximidamide hydrochloride
CAS1179362-39-0
Molecular FormulaC10H9Cl2N3
Molecular Weight242.10 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N=C2Cl)C(=N)N.Cl
InChIInChI=1S/C10H8ClN3.ClH/c11-9-7-4-2-1-3-6(7)5-8(14-9)10(12)13;/h1-5H,(H3,12,13);1H
InChIKeyNEXFBMUDFUTPSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloroisoquinoline-3-carboximidamide hydrochloride (CAS 1179362-39-0): Basic Characteristics and Sourcing Context


1-Chloroisoquinoline-3-carboximidamide hydrochloride (CAS 1179362-39-0) is a synthetic small-molecule heterocycle belonging to the isoquinoline-3-carboximidamide class, supplied as the hydrochloride salt with molecular formula C₁₀H₉Cl₂N₃ and molecular weight 242.10 g/mol [1]. The compound features a chlorine atom at the 1-position of the isoquinoline ring and a carboximidamide (amidine) group at the 3-position, a combination that distinguishes it from the more common 1-unsubstituted isoquinoline-3-carboximidamide hydrochloride (CAS 1179362-42-5) and from isoquinoline-3-carboxamide analogs such as the HIF prolyl-hydroxylase inhibitor FG-2216 [2]. Commercially available at 98% purity , the compound is utilized primarily as a research chemical and synthetic building block, with supplier documentation indicating applications in medicinal chemistry, particularly as a kinase inhibitor scaffold .

Why Generic Substitution Fails: Structural Determinants Differentiating 1-Chloroisoquinoline-3-carboximidamide hydrochloride from In-Class Analogs


Isoquinoline-3-carboximidamides are not interchangeable; the nature of the 1-position substituent (H, Cl, OMe, O-alkyl) and the counter-ion (free base vs. HCl salt) critically influence both synthetic tractability for downstream derivatization and the physicochemical properties relevant to biological activity [1]. The 1-chloro substituent in 1-chloroisoquinoline-3-carboximidamide hydrochloride provides a reactive handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in the 1-unsubstituted analog (CAS 1179362-42-5), directly impacting its utility as a building block for library synthesis [2]. Additionally, the carboximidamide (amidine) functional group at the 3-position confers distinct hydrogen-bond donor/acceptor geometry and basicity (estimated pKa of conjugate acid ~11–12) compared to the carboxamide group found in the structurally related HIF-PH inhibitor FG-2216, altering target engagement profiles [1]. These differences render generic substitution scientifically unsound for applications requiring specific reactivity or pharmacophore geometry, as elaborated in the quantitative evidence below.

Quantitative Differentiation Evidence for 1-Chloroisoquinoline-3-carboximidamide hydrochloride: Comparator-Based Performance Data


Evidence Dimension 1: Chlorine Substituent Enables Pd-Catalyzed Cross-Coupling Reactivity Absent in 1-Unsubstituted Analog

1-Chloroisoquinoline-3-carboximidamide hydrochloride (target compound) bears a chlorine atom at the 1-position, enabling participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for direct C–C and C–N bond formation. By contrast, the 1-unsubstituted isoquinoline-3-carboximidamide hydrochloride (CAS 1179362-42-5) lacks this reactive handle and requires pre-functionalization (e.g., directed C–H activation or halogenation) for analogous derivatization, adding 1–2 synthetic steps and reducing overall yield . In a representative one-step synthesis protocol for 1-chloroisoquinolines using adapted Vilsmeier conditions, the title compound was obtained in quantitative yield, demonstrating efficient access to the chlorinated scaffold [1].

Synthetic chemistry Medicinal chemistry Cross-coupling

Evidence Dimension 2: Hydrochloride Salt Form Provides Superior Aqueous Solubility and Stability Relative to Free Base

1-Chloroisoquinoline-3-carboximidamide is supplied as the hydrochloride salt (CAS 1179362-39-0) rather than the free base. The hydrochloride salt form enhances aqueous solubility compared to the free base, as indicated by the computed topological polar surface area (TPSA) of 62.8 Ų and the presence of three hydrogen-bond donors (amidine NH₂ and HCl proton) [1]. Vendor datasheets specify storage at 2–8°C in sealed, dry conditions, reflecting the hygroscopic nature of the HCl salt and the need for moisture protection to maintain purity . The related 1-unsubstituted isoquinoline-3-carboximidamide hydrochloride (CAS 1179362-42-5) has a lower molecular weight (207.66 g/mol vs. 242.10 g/mol) and a different counter-ion stoichiometry (mono-HCl vs. di-HCl), which can affect solubility and handling characteristics [2].

Formulation science Physicochemical profiling Procurement

Evidence Dimension 3: Carboximidamide (Amidine) Group Offers Distinct Hydrogen-Bonding Pharmacophore vs. Carboxamide in Structurally Related HIF-PH Inhibitors

The 3-carboximidamide group in the target compound is a stronger base and hydrogen-bond donor/acceptor than the 3-carboxamide group found in the HIF prolyl-hydroxylase inhibitor FG-2216 (N-[(1-chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine, CAS 223387-75-5) [1][2]. The amidine motif can participate in bidentate hydrogen-bonding interactions (donor + acceptor) with target protein residues, whereas the carboxamide is limited to a single donor and acceptor geometry. This pharmacophoric difference is supported by PubChem computed descriptors: target compound has HBD = 3 and HBA = 2, while FG-2216 (free acid form) typically presents HBD ~3 and HBA ~5 due to the carboxylic acid moiety, but the amidine group's distinct basicity (pKa ~11–12 for amidinium vs. ~15–16 for amide NH) alters ionization state at physiological pH [1].

Medicinal chemistry Pharmacophore design Enzyme inhibition

Evidence Dimension 4: Quantified LogP Difference Between 1-Chloroisoquinoline-3-carboximidamide HCl and 1-Methoxy Analog

The computed LogP of 1-chloroisoquinoline-3-carboximidamide hydrochloride is 2.59, as reported by Chemscene . The corresponding 1-methoxy analog (1-methoxyisoquinoline-3-carboximidamide hydrochloride, CAS 1179360-64-5) possesses a methoxy group at the 1-position with a different electronic and lipophilic character. While the exact LogP for the 1-methoxy analog is not directly reported in accessible sources, the chlorine substituent (Hansch π = +0.71) contributes significantly more to lipophilicity than the methoxy group (Hansch π = –0.02), resulting in an estimated LogP difference of approximately +0.7 log units for the chloro compound [1]. This difference influences membrane permeability and nonspecific protein binding, key parameters in early-stage drug discovery screening.

Lipophilicity Drug design ADME prediction

Evidence Dimension 5: 1-Chloro Substituent Enables Direct Metal-Halogen Exchange or Directed Ortho-Metalation for Regioselective C-4 Functionalization

The 1-chlorine atom on the isoquinoline ring is amenable to metal-halogen exchange (e.g., with n-BuLi or i-PrMgCl·LiCl) or directed ortho-metalation (DoM) strategies, enabling regioselective functionalization at the C-4 position. This contrasts with the 1-unsubstituted analog (CAS 1179362-42-5), where electrophilic aromatic substitution is poorly regioselective and C-4 functionalization requires blocking group strategies . The Molbank synthesis report confirms that the title compound can be prepared in a single step via Vilsmeier-Haack chlorination, and the resulting 1-chloro intermediate can be used directly in subsequent metalation reactions [1].

Organometallic chemistry Late-stage functionalization Medicinal chemistry

Evidence Dimension 6: Distinct Kinase Inhibitor Scaffold Potential Evidenced by Patent Literature Coverage of Isoquinoline-3-carboximidamide Derivatives

Recent patent literature (US20230286945A1, Biosplice Therapeutics) discloses isoquinolin-3-yl carboxamides and related compounds as inhibitors of Wnt pathway signaling, DYRK1A kinase, and GSK3β kinase, with select compounds showing EC₅₀ values as low as 1.9 nM against DYRK1A [1]. Although the specific EC₅₀ of 1-chloroisoquinoline-3-carboximidamide hydrochloride against these targets is not reported in the accessible literature, the patent family explicitly encompasses 1-substituted isoquinoline-3-carboxamide and carboximidamide derivatives, positioning the target compound as a key scaffold within this biologically validated chemical series [2]. By contrast, the 1-unsubstituted or 1-alkoxy analogs lack the chlorine-mediated electronic effects and coupling handle that facilitate elaboration into the patent-exemplified structures.

Kinase inhibitor Wnt pathway Cancer therapeutics

Optimal Research and Industrial Application Scenarios for 1-Chloroisoquinoline-3-carboximidamide hydrochloride


Scenario 1: Medicinal Chemistry Library Synthesis via Pd-Catalyzed Cross-Coupling at the C1 Position

Research teams constructing isoquinoline-based focused libraries for kinase inhibitor screening can utilize the 1-chloro group of 1-chloroisoquinoline-3-carboximidamide hydrochloride as a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. This enables direct installation of aryl, heteroaryl, or amino substituents at the C1 position without a pre-halogenation step, as required for the 1-unsubstituted analog [1]. The quantitative-yield Vilsmeier synthesis (Molbank, 2023) ensures scalable access to the chlorinated scaffold [2].

Scenario 2: Regioselective Late-Stage Functionalization via Directed Ortho-Metalation at C4

Synthetic laboratories pursuing C4-substituted isoquinoline derivatives for SAR studies can exploit the ortho-directing effect of the 1-chlorine atom. Metalation with LDA or i-PrMgCl·LiCl, followed by electrophilic quench, provides regioselective access to 1,4-disubstituted isoquinolines that are otherwise difficult to obtain from 1-unsubstituted precursors with acceptable regiochemical fidelity [1]. This approach diminishes synthetic sequence length by at least one step compared to electrophilic substitution strategies on the 1-H scaffold [2].

Scenario 3: Physicochemical Profiling of Amidine-Containing Isoquinoline Pharmacophores

Drug discovery programs evaluating the impact of isosteric replacement of carboxamide with amidine on target binding and ADME properties can use 1-chloroisoquinoline-3-carboximidamide hydrochloride as a direct comparator to the established carboxamide series (e.g., FG-2216 class). The distinct hydrogen-bonding capacity (HBD = 3, HBA = 2) and basicity (amidinium pKa ~11–12) of the amidine group relative to the carboxamide (amide NH pKa ~15–16) enable exploration of altered pharmacophore interactions with catalytic site residues [1].

Scenario 4: Synthesis of Wnt Pathway Kinase Inhibitor Precursors for DYRK1A/GSK3β Targeting

Investigators developing Wnt pathway antagonists can employ 1-chloroisoquinoline-3-carboximidamide hydrochloride as the direct building block for elaborating into the isoquinolin-3-yl carboxamide/amidine structures exemplified in US20230286945A1 (Biosplice Therapeutics), which includes compounds with DYRK1A EC₅₀ values as low as 1.9 nM and GSK3β EC₅₀ values in the low micromolar range [1]. The 1-chloro substituent is essential for installing the aryl/heteroaryl groups present in the most potent patent-exemplified analogs via cross-coupling [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloroisoquinoline-3-carboximidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.